

Comprehensive Characterization and Bioactivity Profiling of 4-Chloro-3-isopropylbenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-3-isopropylbenzaldehyde

CAS No.: 1289158-75-3

Cat. No.: B3096760

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Executive Summary & Chemical Profile

4-Chloro-3-isopropylbenzaldehyde represents a distinct chemical scaffold bridging natural monoterpenes (e.g., Cuminaldehyde) and synthetic chlorinated aromatics. While its parent compound, Cuminaldehyde (4-isopropylbenzaldehyde), exhibits well-documented antimicrobial and anti-synuclein fibrillation activity, the introduction of a chlorine atom at the para-position and the shift of the isopropyl group to the meta-position alters its electronic and steric profile significantly.

This molecule is primarily utilized as a pharmacophore building block for Schiff bases, thiosemicarbazones, and agrochemical intermediates. Its investigation requires a dual approach: direct screening of the aldehyde and evaluation of its derivatization potential.

Physico-Chemical Identity

Property	Value / Description	Note
IUPAC Name	4-chloro-3-(propan-2-yl)benzaldehyde	
CAS Number	1289158-75-3	distinct from Cuminaldehyde (122-03-2)
Molecular Formula	C ₁₀ H ₁₁ ClO	
Molecular Weight	182.65 g/mol	
Predicted LogP	-3.1 - 3.4	High lipophilicity due to Cl and Isopropyl groups
Solubility	DMSO, Ethanol, Chloroform	Insoluble in water
Stability	Oxidation-prone	Aldehyde group oxidizes to carboxylic acid upon air exposure

In Silico ADMET & Target Prediction (Protocol 1)

Before wet-lab experimentation, computational profiling is essential to prioritize biological targets and assess toxicity risks.

Mechanistic Rationale

The combination of the electron-withdrawing chlorine and the lipophilic isopropyl group suggests high membrane permeability but potential metabolic liability (oxidation). In silico tools help predict if the molecule acts as a pan-assay interference compound (PAINS) or a specific enzyme inhibitor.

Step-by-Step Workflow

- Structure Preparation:
 - Generate the SMILES string: CC(C)C1=C(C=CC(=C1)C=O)Cl
 - Energy minimize the 3D conformer using a force field (e.g., MMFF94).

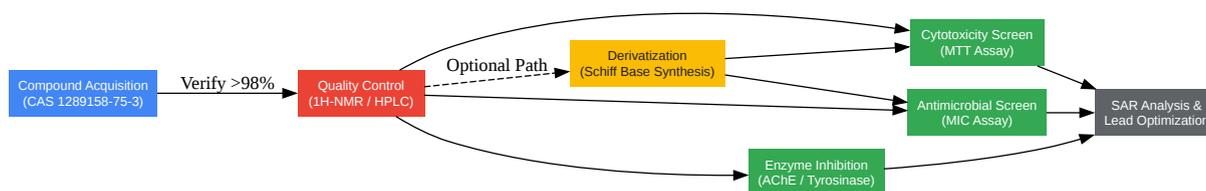
- Target Prediction:
 - Submit the structure to SwissTargetPrediction or SEA (Similarity Ensemble Approach).
 - Focus Areas: Look for hits on Tyrosinase, Acetylcholinesterase (AChE), and TRP channels (common targets for terpene aldehydes).
- Toxicity Profiling:
 - Use ProTox-II to estimate LD50 and organ toxicity.
 - Critical Check: Assess for skin sensitization alerts (aldehydes are frequent sensitizers).

Experimental Bioactivity Screening

This section details the self-validating protocols for establishing the baseline activity of the compound.

Workflow Visualization

The following diagram outlines the critical path from compound acquisition to lead identification.



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Caption: Operational workflow for the bioactivity assessment of **4-Chloro-3-isopropylbenzaldehyde**, including optional derivatization pathways.

Protocol 2: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (*S. aureus*, *E. coli*, *C. albicans*).

Methodology (Self-Validating):

- Stock Preparation: Dissolve **4-Chloro-3-isopropylbenzaldehyde** in 100% DMSO to a concentration of 10 mg/mL.
 - Validation: Ensure the solution is clear. If turbid, sonicate.
- Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (CFU/mL) and dilute 1:100 in Mueller-Hinton Broth.
- Plate Setup:
 - Use a 96-well flat-bottom plate.
 - Add 100 μ L of broth to all wells.
 - Perform serial 2-fold dilutions of the compound (Range: 512 μ g/mL to 1 μ g/mL).
 - Control 1 (Negative): DMSO vehicle control (max 1% final concentration).
 - Control 2 (Positive): Ciprofloxacin or Fluconazole.
- Incubation: 37°C for 24 hours.
- Readout: Add 20 μ L of Resazurin dye (0.015%). Incubate for 1-2 hours.
 - Result: Blue = No Growth (Inhibition); Pink = Growth.
 - Interpretation: The MIC is the lowest concentration remaining blue.

Protocol 3: Cytotoxicity Screening (MTT Assay)

Objective: Assess general toxicity to mammalian cells (e.g., HEK293 or NIH/3T3) to calculate the Selectivity Index (SI).

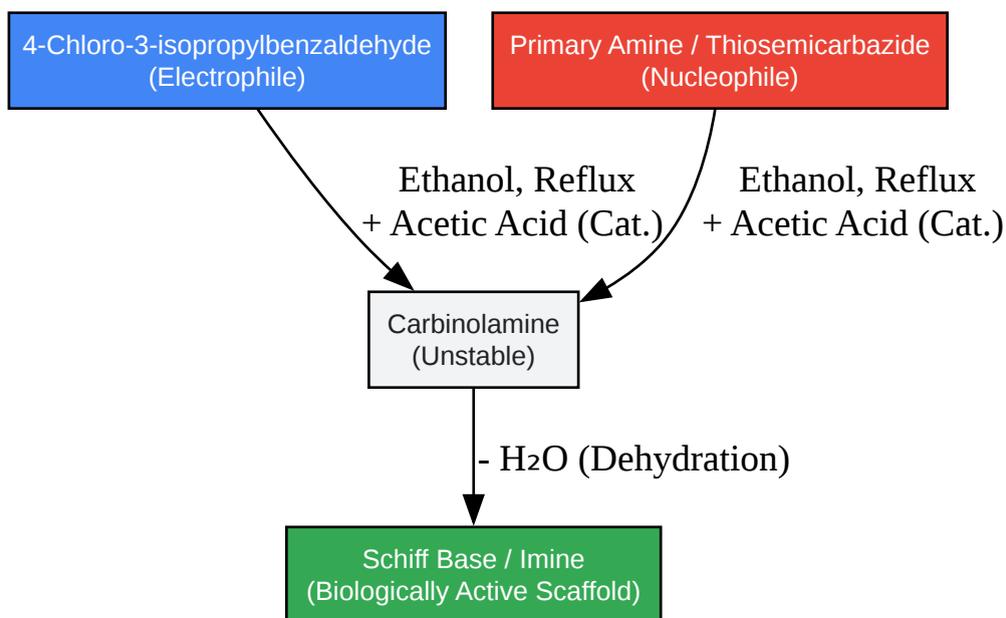
- Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment.
- Treatment: Treat with graded concentrations (1–100 μM) of the aldehyde for 48h.
- Assay:
 - Add MTT reagent (0.5 mg/mL). Incubate 4h.
 - Solubilize formazan crystals with DMSO.
- Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
 - Causality: If IC50 < 10 μM , the compound is cytotoxic. If IC50 > 50 μM and MIC < 10 $\mu\text{g/mL}$, the compound has high therapeutic potential (High SI).

Synthetic Derivatization Strategy

The aldehyde group is a reactive "handle." The most high-value application of this molecule is often as a precursor for Schiff Bases or Thiosemicarbazones, which frequently exhibit superior metal-chelating and biological properties compared to the free aldehyde.

Reaction Pathway



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Caption: Mechanism for converting the aldehyde into stable, bioactive Schiff base ligands.

Synthesis Protocol:

- Mix: Equimolar amounts of **4-Chloro-3-isopropylbenzaldehyde** and a substituted amine (e.g., 4-aminophenol or thiosemicarbazide) in absolute ethanol.
- Catalyze: Add 2-3 drops of glacial acetic acid.
- Reflux: Heat at 70-80°C for 3-6 hours. Monitor by TLC (disappearance of the aldehyde spot).
- Isolate: Cool to precipitate the Schiff base. Filter and recrystallize from ethanol.

References

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